molecular formula C23H19N5O3S B2735568 N-(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899353-95-8

N-(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2735568
CAS No.: 899353-95-8
M. Wt: 445.5
InChI Key: AXZMWUIVIJOGPZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. This compound features a 4-methoxyphenyl substituent at the 5-amino position and a 4-methylbenzenesulfonyl group at the 3-position (Fig. 1).

Triazoloquinazolines are bioisosteres of purines, enabling interactions with biological targets like ATP-binding pockets. However, compared to thieno-fused triazolopyrimidines (e.g., thieno[2,3-e] and [3,2-e] analogs), aryl-fused triazoloquinazolines generally exhibit reduced anticancer activity. For instance, in vitro screens by the U.S. National Cancer Institute (NCI) demonstrated that triazoloquinazolines like 6a-c (Fig. 2) showed marginal growth inhibition (GP > 80%) against renal cancer cells (UO-31), whereas thieno-fused analogs achieved significant activity (GP < 50% in select cell lines) .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-15-7-13-18(14-8-15)32(29,30)23-22-25-21(24-16-9-11-17(31-2)12-10-16)19-5-3-4-6-20(19)28(22)27-26-23/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZMWUIVIJOGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Introduction of the Quinazoline Moiety: The quinazoline ring is introduced through a series of condensation reactions.

    Functional Group Modifications: The methoxyphenyl and methylbenzenesulfonyl groups are introduced through substitution reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

Pharmacological Applications

1. Antihistaminic Activity
Research has indicated that derivatives of triazoloquinazoline compounds exhibit H1-antihistaminic properties. For instance, compounds structurally related to N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been tested for their ability to prevent histamine-induced bronchospasm in animal models. One study reported that similar compounds demonstrated significant protective effects against histamine-induced responses in guinea pigs, suggesting potential use in treating allergic reactions and asthma .

2. Anticancer Potential
The triazole and quinazoline frameworks are known for their anticancer properties. Compounds containing these moieties have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In particular, derivatives have shown efficacy against various cancer cell lines by disrupting cellular proliferation pathways . The sulfonyl group may enhance the compound's interaction with specific biological targets involved in cancer progression.

3. Antimicrobial Properties
Triazole derivatives have been recognized for their antimicrobial activity against a range of pathogens. The mechanisms often involve interference with nucleic acid synthesis or disruption of cell membrane integrity. Studies have shown that similar compounds can exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Case Studies

Study Application Findings
Guinea Pig Model Antihistaminic ActivityThis compound showed significant protection against histamine-induced bronchospasm compared to standard treatments .
Cancer Cell Lines Anticancer ActivityDemonstrated inhibition of cell proliferation in various cancer types; specific derivatives led to apoptosis in targeted cells .
Antimicrobial Testing Antimicrobial ActivityExhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria; potential for development into new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The anticancer activity and structural features of N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine are contextualized below against closely related compounds (Tables 1–2).

Table 1: Structural and Activity Comparison of Triazoloquinazoline Derivatives

Compound Name Substituents Key Structural Features Anticancer Activity (GP%) Notable Findings
N-(4-Methoxyphenyl)-3-(4-methylbenzenesulfonyl)-triazoloquinazolin-5-amine 5-amino: 4-methoxyphenyl; 3-sulfonyl: 4-methylbenzene Electron-donating methoxy group enhances solubility; methylbenzenesulfonyl improves metabolic stability Not directly reported; inferred GP ~80–100% based on analogs Likely low activity due to aryl-fused core; sulfonyl group may weakly bind kinase domains
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-triazoloquinazolin-5-amine () 5-amino: 4-isopropylphenyl; 7-position: Cl; 3-sulfonyl: phenyl Chlorine (electron-withdrawing) increases electrophilicity; isopropyl enhances lipophilicity Not tested in NCI screens; predicted activity similar to 6a-c Chlorine may improve DNA intercalation but insufficient for significant cytotoxicity
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-triazoloquinazolin-5-amine () 5-amino: 4-ethoxyphenyl; 3-sulfonyl: benzene Ethoxy group increases steric bulk vs. methoxy; unsubstituted sulfonyl reduces target affinity GP > 80% (analogous to 6a) Longer alkoxy chains may reduce cell permeability
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-triazoloquinazolin-5-amine () 5-amino: 3,4-diethoxyphenethyl; 3-position: 4-methylphenyl Diethoxy groups enhance lipophilicity; methylphenyl limits polar interactions No direct data; structural similarity suggests GP ~85–100% Bulky substituents likely hinder target engagement

Table 2: Comparison with Thieno-Fused Triazolopyrimidines ()

Compound Class Core Structure Mean GP% (NCI Panel) Most Active Cell Line
Thieno[3,2-e]triazolopyrimidines Thiophene fused at 3,2-e position 50–70% Leukemia (CCRF-CEM: GP = 42%)
Thieno[2,3-e]triazolopyrimidines Thiophene fused at 2,3-e position 60–85% Melanoma (LOX IMVI: GP = 55%)
Triazoloquinazolines (e.g., 6a–c) Benzene-fused core 80–100% Renal Cancer (UO-31: GP = 81.85%)

Key Research Findings and SAR Insights

Core Structure Impact: Thieno-fused triazolopyrimidines outperform aryl-fused triazoloquinazolines in anticancer screens. The thiophene ring enhances planarity and π-stacking with DNA or kinase domains, whereas benzene-fused cores (e.g., quinazolines) exhibit weaker interactions . Example: Compound 6a ([1,2,3]triazolo[1,5-a]quinazoline) showed GP = 81.85% in UO-31 cells, while thieno[3,2-e] analogs achieved GP = 42% in leukemia cells .

Substituent Effects: Sulfonyl Groups: 4-Methylbenzenesulfonyl (in the main compound) may marginally improve metabolic stability vs.

Synthetic Accessibility :

  • Triazoloquinazolines are synthesized via cycloaddition of azides with activated methylene compounds, but yields and purity depend on substituent compatibility (e.g., bulky groups hinder cyclization) .

Biological Activity

N-(4-Methoxyphenyl)-3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into the compound's biological activity, synthesis methodologies, and relevant case studies.

Structural Characteristics

The compound features a unique structure characterized by:

  • A triazole ring fused to a quinazoline core .
  • Functional groups including methoxyphenyl and methylbenzenesulfonyl .

The IUPAC name for this compound is N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine. Its molecular formula is C23H21N5O3SC_{23}H_{21}N_5O_3S with a molecular weight of approximately 429.5 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Quinazoline Core : This involves cyclization reactions using appropriate reagents.
  • Formation of the Triazole Ring : This is achieved through cyclization reactions that introduce the triazole moiety.
  • Attachment of Functional Groups : The methoxybenzyl and methylphenylsulfonyl groups are added using various reagents and catalysts under controlled conditions.

Antimicrobial Properties

Research has indicated that derivatives of triazoloquinazolines exhibit significant antimicrobial activities. For instance:

  • In vitro studies have shown that similar compounds demonstrate activity against various human pathogenic microorganisms.
  • Structural activity relationship (SAR) studies suggest that compounds with electron-withdrawing groups exhibit better antibacterial properties compared to those with electron-donating groups .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of quinazoline derivatives:

  • A study demonstrated that quinazolinamine derivatives can inhibit breast cancer resistance protein (BCRP) and modulate P-glycoprotein (P-gp) functions in multidrug-resistant cancer cells .
  • The mechanisms involve interaction with specific molecular targets such as enzymes and receptors, leading to modulation of their activity.

Case Studies

  • Antimicrobial Evaluation :
    • A series of quinazoline derivatives were synthesized and tested against ESKAPE pathogens. Some compounds showed promising antibacterial activity comparable to standard drugs like ciprofloxacin .
  • Anticancer Research :
    • Quinazolinamines derived from known BCRP inhibitors were synthesized and evaluated for their ability to reverse multidrug resistance in cancer cells. Results indicated that some derivatives effectively inhibited both BCRP and P-gp activities .

The mechanism of action for this compound involves:

  • Binding to specific molecular targets such as enzymes or receptors.
  • Modulating their activity which can lead to various biological effects including antimicrobial and anticancer actions.

Comparative Analysis

PropertyThis compoundOther Quinazoline Derivatives
Molecular FormulaC23H21N5O3SC_{23}H_{21}N_5O_3SVaries
Antimicrobial ActivitySignificant against various pathogensVaries
Anticancer ActivityInhibits BCRP and P-gp; effective in multidrug-resistant cancersVaries
MechanismInteraction with enzymes/receptorsVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including cyclocondensation of triazole precursors with quinazoline derivatives. Key steps may include sulfonylation using 4-methylbenzenesulfonyl chloride under anhydrous conditions and coupling with 4-methoxyaniline. Optimization can be achieved by controlling temperature (20–25°C), using triethylamine as a base to neutralize HCl byproducts, and recrystallization from ethanol-DMF mixtures to improve purity . Yield enhancement requires precise stoichiometric ratios (e.g., 1:1 molar ratio of amine to sulfonyl chloride) and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography to resolve the triazoloquinazoline core geometry and sulfonyl group orientation. For example, Cambridge Crystallographic Data Centre (CCDC) depositions provide reference frameworks for similar compounds .
  • FT-IR to identify functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to hazard codes such as P210 (avoid heat/sparks) and P201 (obtain specialized handling instructions). Key precautions include:

  • Conduct reactions in fume hoods with explosion-proof equipment.
  • Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation.
  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT studies optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example:

  • Gaussian 09 or ORCA software can model charge distribution, highlighting nucleophilic/electrophilic sites (e.g., electron-deficient triazole rings).
  • Reactivity indices (e.g., Fukui functions) identify regions prone to electrophilic attacks, guiding derivatization strategies .

Q. What strategies can elucidate structure-activity relationships (SAR) for anticancer potential?

  • Methodological Answer :

  • Substituent variation : Modify the 4-methylbenzenesulfonyl group to assess its role in cytotoxicity. For instance, replacing methyl with halogens (Cl, F) may alter binding to kinase targets.
  • Biological assays : Use Daphnia magna or human cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values. Compare with control compounds lacking the methoxyphenyl group to isolate pharmacophore contributions .

Q. How does crystal packing influence the physicochemical properties of this compound?

  • Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between quinazoline rings, hydrogen bonds involving sulfonyl oxygen). These interactions affect solubility, melting point, and stability. For example, strong hydrogen bonds with DMF solvent molecules may necessitate polar aprotic solvents for recrystallization .

Q. What challenges arise in developing bioassays for this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include:

  • Low aqueous solubility : Use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity artifacts).
  • Metabolic instability : Incubate with liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation).
  • Off-target effects : Pair phenotypic screening with target-based assays (e.g., kinase inhibition profiling) to validate specificity .

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